molecular formula C22H31N5O3 B11178901 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11178901
M. Wt: 413.5 g/mol
InChI Key: ARCFJLBUFFJTGU-UHFFFAOYSA-N
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Description

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that includes a pyrimido[1,2-a][1,3,5]triazin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of a pyrimidine derivative, an amine, and a ketone, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and triazine-based molecules. Examples are:

Uniqueness

The uniqueness of 7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific structural features, which may confer distinct chemical and biological properties. Its combination of functional groups and ring systems makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H31N5O3

Molecular Weight

413.5 g/mol

IUPAC Name

7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H31N5O3/c1-4-18-17(2)23-22-26(19-7-5-6-8-20(19)29-3)15-25(16-27(22)21(18)28)10-9-24-11-13-30-14-12-24/h5-8H,4,9-16H2,1-3H3

InChI Key

ARCFJLBUFFJTGU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=CC=CC=C4OC)C

Origin of Product

United States

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